molecular formula C14H24N4O B14532675 N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide CAS No. 62400-36-6

N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide

Cat. No.: B14532675
CAS No.: 62400-36-6
M. Wt: 264.37 g/mol
InChI Key: TXXRTCJCALSYNK-UHFFFAOYSA-N
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Description

N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a chemical compound of interest in medicinal chemistry and preclinical research. Its structure incorporates two pharmacologically significant motifs: a 1,2,4-triazole ring and a cyclohexanecarboxamide group. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to be present in compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects . This specific structural framework is found in various bioactive molecules and marketed drugs, underscoring its utility in the design of new chemical entities . Furthermore, the cyclohexanecarboxamide moiety is a common feature in synthetic compounds developed for pharmaceutical and agrochemical applications, contributing to the molecule's overall properties and potential for target engagement . This product is intended for research and development purposes in a controlled laboratory environment. It is supplied as a high-purity compound for use in areas such as chemical biology, hit-to-lead optimization, and as a standard for analytical method development. Researchers can leverage this compound to explore new structure-activity relationships (SAR) or as a building block for the synthesis of more complex molecules. Use Disclaimer: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. It is not for food, drug, or household use. All information presented is for informational purposes only and is not intended as a recommendation for any specific use.

Properties

CAS No.

62400-36-6

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

IUPAC Name

N-butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide

InChI

InChI=1S/C14H24N4O/c1-3-4-10-18(14-15-11(2)16-17-14)13(19)12-8-6-5-7-9-12/h12H,3-10H2,1-2H3,(H,15,16,17)

InChI Key

TXXRTCJCALSYNK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NNC(=N1)C)C(=O)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction is often catalyzed by copper(I) salts and can be performed under mild conditions.

Industrial Production Methods

Industrial production of triazole derivatives, including N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide with structurally related compounds, focusing on synthesis, crystallography, and biological activity.

Structural Analogues with Triazole Moieties

  • N-tert-Butyl-N-(4-methyl-1,2,3-thiadiazole-5-yl) Derivatives (e.g., Wang et al., 2011):
    These compounds replace the 1,2,4-triazole with a 1,2,3-thiadiazole ring. The thiadiazole group introduces greater electronegativity and sulfur-based π-conjugation, enhancing interactions with biological targets like acetylcholinesterase. However, the 1,2,4-triazole in the target compound may offer improved metabolic stability due to reduced susceptibility to oxidative degradation .

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (): This fluorophenyl-substituted triazole-thiazole hybrid exhibits planar molecular geometry, except for a perpendicular fluorophenyl group.

Physicochemical and Crystallographic Properties

Property Target Compound N-tert-Butyl Thiadiazole Derivative Fluorophenyl Triazole-Thiazole Hybrid
Molecular Weight ~293.4 g/mol (estimated) 452.3 g/mol 518.9 g/mol
Crystallographic System Not reported Monoclinic Triclinic, P̄1 symmetry
Planarity Non-planar (cyclohexane chair) Partially planar (thiadiazole core) Near-planar (excluding fluorophenyl)

Critical Analysis of Evidence

  • Structural Characterization: highlights the use of SHELX programs for crystallographic refinement, which could resolve the target compound’s conformation if crystallized .
  • Biological Data Gaps: While and provide activity data for analogues, the target compound’s efficacy remains speculative.

Biological Activity

N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in various biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C14H24N4OC_{14}H_{24}N_{4}O. The structure features a cyclohexanecarboxamide moiety linked to a 5-methyl-1H-1,2,4-triazole ring, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanecarboxylic acid derivatives with 5-methyl-1H-1,2,4-triazole under specific conditions to yield the desired amide. The reaction conditions often include refluxing in solvents such as ethanol or methanol with appropriate catalysts.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit notable antimicrobial properties. A study demonstrated that N-butyl derivatives showed significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of cell wall synthesis and interference with metabolic pathways.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antifungal Activity

This compound has also been evaluated for antifungal activity against Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, indicating potent antifungal properties.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses in human macrophages. It significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS). This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various triazole derivatives, this compound was found to be one of the most effective against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound revealed its ability to inhibit NF-kB signaling pathways in macrophages. This finding supports its use as a therapeutic agent in managing chronic inflammatory conditions.

Q & A

Q. What are the standard synthetic routes for N-Butyl-N-(5-methyl-1H-1,2,4-triazol-3-yl)cyclohexanecarboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the triazole core. A common approach includes:

Cyclocondensation : Reacting cyclohexanecarboxylic acid derivatives with 5-methyl-1H-1,2,4-triazol-3-amine under coupling agents like EDCI/HOBt.

Alkylation : Introducing the N-butyl group via nucleophilic substitution or reductive amination.

Purification : Column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) and recrystallization (ethanol/water) are used to isolate the product.
Key Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^{13}C NMR .

Q. How is the compound characterized structurally?

Methodological Answer: A combination of spectroscopic and analytical techniques is employed:

  • NMR : 1^1H NMR (400 MHz, DMSO-d6_6) identifies proton environments (e.g., triazole ring protons at δ 7.5–8.5 ppm, butyl chain protons at δ 0.8–1.5 ppm) .
  • IR : Stretching vibrations for amide C=O (~1680 cm1^{-1}) and triazole C=N (~1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C15_{15}H25_{25}N4_4O: 293.2) .

Q. What preliminary toxicity screening methods are recommended?

Methodological Answer:

  • Acute Toxicity (LD50_{50}) : Conducted in rodent models (e.g., Norway rats) using four serial doses (50–500 mg/kg). Mortality and behavioral changes are monitored for 72 hours.
  • Biochemical Markers : Serum ALT, AST, urea, and creatinine levels are quantified via enzymatic assays. Elevated ALT/AST indicates hepatotoxicity, while urea/creatinine spikes suggest nephrotoxicity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

  • X-ray Diffraction : Single-crystal X-ray analysis (Mo-Kα radiation, λ = 0.71073 Å) determines bond lengths, angles, and stereochemistry.
  • Software Tools :
    • SHELXL : Refinement of crystallographic models with constraints for thermal displacement parameters .
    • ORTEP-3 : Visualization of thermal ellipsoids and molecular packing diagrams .
      Example : A recent study resolved conformational isomerism in a triazole derivative using SHELXL-refined data (R1_1 = 0.042) .

Q. How should contradictory biological data (e.g., variable LD50_{50}50​ values) be addressed?

Methodological Answer:

Reproducibility Checks : Validate dosing protocols (oral vs. intraperitoneal routes) and animal strains (e.g., Sprague-Dawley vs. Wistar rats).

Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates.

Histopathological Correlation : Cross-verify biochemical markers with tissue sections (e.g., liver necrosis in high-dose cohorts) .

Q. What strategies optimize synthesis yield for scale-up?

Methodological Answer:

  • Reaction Engineering : Use continuous flow reactors to enhance mixing and heat transfer.
  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps (yield improvement: 60% → 85%).
  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to reduce side reactions .

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